2-(Butylthiocarbonothioylthio)propanoic acid, 95% is a specialized chemical compound with the molecular formula and a molecular weight of approximately 238.4 g/mol. This compound is recognized for its utility in various research applications, particularly in polymer chemistry and materials science. The compound is often acquired in a purity of 95%, making it suitable for high-precision experiments .
The compound is commercially available from various suppliers, including Boron Molecular and BenchChem, which provide detailed specifications and data regarding its properties and applications . It is cataloged under the CAS number 480436-46-2, which facilitates its identification in chemical databases.
2-(Butylthiocarbonothioylthio)propanoic acid belongs to a class of compounds known as thiocarbonylthio derivatives. These compounds are characterized by the presence of thiocarbonyl groups, which play a significant role in radical polymerization processes, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization .
The synthesis of 2-(Butylthiocarbonothioylthio)propanoic acid typically involves the use of thiocarbonyl compounds through a series of chemical reactions. One common method includes the reaction of butanethiol with carbon disulfide to form a thiocarbonate intermediate, which is then reacted with propanoic acid derivatives.
The detailed synthesis procedure may involve:
This method allows for the generation of polymers with specific architectures and functionalities, making it valuable for advanced material applications.
The molecular structure of 2-(Butylthiocarbonothioylthio)propanoic acid features a central propanoic acid moiety attached to a butylthiocarbonothioyl group. The InChI representation of the compound is:
Key structural data includes:
2-(Butylthiocarbonothioylthio)propanoic acid is primarily involved in radical polymerization reactions. It serves as a chain transfer agent that allows for controlled radical polymerizations under specific conditions.
In RAFT polymerization, the compound facilitates the transfer of radicals between growing polymer chains and the RAFT agent, leading to well-defined molecular weights and low polydispersity indices (PDI). This controlled mechanism is crucial for synthesizing complex polymer architectures .
The mechanism by which 2-(Butylthiocarbonothioylthio)propanoic acid operates involves:
This mechanism allows for precise control over polymerization rates and molecular weights .
Relevant analyses such as NMR spectroscopy and gel permeation chromatography (GPC) are often employed to characterize its properties and confirm purity levels .
2-(Butylthiocarbonothioylthio)propanoic acid has several applications in scientific research:
This compound's versatility makes it an essential tool in advancing research across multiple fields within chemistry and material science.
2-(Butylthiocarbonothioylthio)propanoic acid (PABTC), classified as an asymmetric trithiocarbonate RAFT agent, exhibits distinct structural advantages for controlled radical polymerization. Its molecular architecture comprises a propanoic acid-derived R-group and a butyl-based Z-group (Figure 1). This asymmetry is critical for mediating polymerization kinetics: the secondary R-group (derived from propionic acid) exhibits moderate leaving-group ability, facilitating efficient reinitiation, while the Z-group’s alkyl nature (butyl chain) modulates radical reactivity and stabilizes the intermediate radical during the reversible addition-fragmentation cycle [7] [10]. The carboxylic acid functionality further enables post-polymerization modifications or aqueous-phase compatibility, distinguishing PABTC from symmetric trithiocarbonates.
Recent mechanistic studies reveal that asymmetric trithiocarbonates like PABTC exhibit superior control over molecular weight distribution (Đ < 1.2) in acrylate and acrylamide polymerizations compared to dithioesters or xanthates. This stems from their balanced fragmentation kinetics—the C–S bond dissociation energy is optimized to minimize premature termination while maintaining chain-transfer equilibrium. Computational modeling confirms that the electron-donating butyl group in the Z-position lowers the thiocarbonyl bond’s LUMO energy, enhancing addition rates of propagating radicals [7].
Table 1: Structural and Functional Attributes of PABTC vs. Common RAFT Agents
RAFT Agent Type | Example Compound | R-Group Leaving Ability | Typical Đ | Monomer Compatibility |
---|---|---|---|---|
Asymmetric Trithiocarbonate | PABTC | Moderate (secondary) | 1.05–1.20 | Acrylates, Acrylamides, Styrenics |
Symmetric Trithiocarbonate | Cyanomethyl Benzyl Trithiocarbonate | High (tertiary) | 1.10–1.30 | Methacrylates |
Dithiobenzoate | Cumyl Dithiobenzoate | High (tertiary) | 1.05–1.15 | Styrenics, Acrylates |
Xanthate | O-Ethyl S-(1-Methoxycarbonyl)ethyl Xanthate | Low (secondary) | 1.20–1.50 | Vinyl Acetate, N-VP |
Transitioning PABTC synthesis from laboratory to industrial scale faces three primary challenges: solvent management, purification bottlenecks, and cost efficiency.
Solvent Constraints: Traditional routes require volatile organic compounds (VOCs) like diethyl ether or dichloromethane for extraction and recrystallization. These necessitate energy-intensive distillation for recovery (≥8 kWh/kg product), increasing CO₂ emissions by ∼2.5 kg/kg PABTC. Recent advances employ non-VOC solvents such as diethyl succinate (DES) or tributyl acetyl citrate (TBAC), which integrate into the final product as reactive diluents or remain inert during polymerization. This eliminates separation steps, reducing processing time by 40% [1] [9].
Purification Bottlenecks: Achieving >95% purity demands rigorous removal of:
Economic Viability: At current production scales, PABTC costs $700–$1,200/kg (95% purity) due to low yields (≤70%) and hazardous waste disposal. Bulk pricing analysis reveals scaling to 100 kg/batch would reduce costs to $150/kg via:
Table 3: Scaling Factors Impacting PABTC Production Economics
Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Target Industrial Scale (100 kg) |
---|---|---|---|
Yield | 65–75% | 70–78% | >85% |
VOCs Used | 15 L/kg product | 8 L/kg product | <0.5 L/kg product |
Energy Consumption | 12 kWh/kg | 9 kWh/kg | 4 kWh/kg |
Production Cost | $1,000/kg | $400/kg | $150/kg |
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